molecular formula C17H10Cl4N2O2 B2968359 methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 318256-20-1

methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2968359
CAS No.: 318256-20-1
M. Wt: 416.08
InChI Key: VFIKTHOQMAMOML-UHFFFAOYSA-N
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Description

Methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring two distinct dichlorophenyl substituents at the 1- and 5-positions of the pyrazole ring, with a methyl ester group at position 2.

Properties

IUPAC Name

methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl4N2O2/c1-25-17(24)14-8-16(9-2-4-11(19)12(20)6-9)23(22-14)15-5-3-10(18)7-13(15)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIKTHOQMAMOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • Chemical Formula : C17H13Cl4N2O2
  • Molecular Weight : 381.64 g/mol

Structural Characteristics

The compound features a pyrazole ring substituted with dichlorophenyl groups, which is known to influence its biological activity. The presence of multiple chlorine atoms enhances lipophilicity and may contribute to its interaction with various biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that related compounds can significantly inhibit cell viability in various cancer cell lines, including A549 lung cancer cells.

  • Case Study : In a comparative study, a derivative with similar structural characteristics demonstrated a reduction in A549 cell viability by approximately 63.4% when treated with a concentration of 100 µM for 24 hours, indicating potent anticancer activity ( ).

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Some derivatives have shown effectiveness against Gram-positive bacteria and drug-resistant strains.

  • Research Findings : In vitro studies demonstrated that certain pyrazole derivatives exhibited minimal inhibitory concentrations (MIC) against Staphylococcus aureus and other pathogens, suggesting potential utility in combating infections ( ).

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.

  • Potential Pathways : The compound may induce apoptosis in cancer cells by modulating signaling pathways such as p53 and caspases, which are crucial for programmed cell death ( ).

Data Table: Biological Activity Overview

Activity Cell Line/Pathogen Effect Concentration Tested
AnticancerA549 Lung Cancer CellsViability reduced by 63.4%100 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLVaries
AntimicrobialDrug-resistant pathogensVariable efficacyVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural analogs based on substituent patterns and molecular properties:

Compound Name Substituents (Positions 1, 3, 5) Molecular Formula Molecular Weight Key Applications/Notes Source Evidence
Target Compound 1: 2,4-dichlorophenyl; 5: 3,4-dichlorophenyl; 3: COOCH₃ C₁₇H₁₂Cl₄N₂O₂ ~444.1 (calc.) Hypothesized pesticide/CB1 ligand N/A
Methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate 1: 2,4-dichlorophenyl; 5: 4-chlorophenyl; 3: COOCH₃ C₁₈H₁₄Cl₃N₂O₂ 417.7 Synthetic intermediate; Grignard reaction (45% yield)
Methyl 1-(2,4-dichlorophenyl)-5-(tert-butyl)-1H-pyrazole-3-carboxylate 1: 2,4-dichlorophenyl; 5: tert-butyl; 3: COOCH₃ C₁₅H₁₆Cl₂N₂O₂ 327.2 Agrochemical candidate
Methyl 1-(4-sulfamoylphenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate 1: 4-sulfamoylphenyl; 5: 3,4-dichlorophenyl; 3: COOCH₃ C₁₈H₁₄Cl₂N₃O₄S 453.3 Pharmacological probe (e.g., receptor binding)
Key Observations:
  • Chlorine Substitution: The target compound’s dual dichlorophenyl groups may enhance lipophilicity and receptor binding compared to analogs with single chlorine atoms (e.g., 4-chlorophenyl in ). This aligns with cannabinoid receptor ligands like AM251, which use halogenated aryl groups for CB1 affinity .
  • Functional Group Diversity : The sulfamoylphenyl variant () introduces polar sulfonamide groups, likely improving solubility but reducing membrane permeability compared to the target compound.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated >4) exceeds that of the sulfamoylphenyl analog (logP ~3.5), favoring blood-brain barrier penetration but complicating aqueous formulation.
  • Stability : Dichlorophenyl groups resist metabolic degradation, as seen in persistent herbicides like diuron (), suggesting the target compound may have a long environmental half-life.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol starting with a 1,5-diarylpyrazole core. A Vilsmeier–Haack reaction is often employed to introduce the aldehyde group, followed by esterification to attach the methyl carboxylate moiety . Key factors include temperature control (50–80°C for optimal cyclization) and stoichiometric ratios of dichlorophenyl precursors to avoid byproducts. Evidence from analogous pyrazole derivatives suggests yields of 45–60% under inert atmospheres (N₂/Ar) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment (>95%). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on the pyrazole ring’s proton signals (δ 6.5–7.5 ppm for aromatic protons) and carbonyl resonance (δ 165–170 ppm for the ester group). Mass spectrometry (ESI-MS) should confirm the molecular ion peak (expected m/z ~480–485 for [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Competitive radioligand binding assays using cannabinoid receptor subtypes (CB1/CB2) are ideal due to structural similarities to known antagonists like AM251 and SR141716 . Membrane preparations from transfected HEK293 cells and [³H]CP-55,940 as a tracer ligand can quantify IC₅₀ values. Follow-up functional assays (e.g., cAMP modulation) assess inverse agonism .

Advanced Research Questions

Q. How does the substitution pattern of dichlorophenyl groups influence cannabinoid receptor binding affinity and selectivity?

  • Methodological Answer : Positional isomerism of chlorine atoms (2,4- vs. 3,4-dichlorophenyl) alters steric and electronic interactions with CB1 receptor residues (e.g., Lys192, Phe268). Molecular docking studies (AutoDock Vina) paired with site-directed mutagenesis can map binding pockets. Comparative binding data for analogs show that 2,4-dichloro substitution enhances CB1 affinity by 5–10x over 3,4-substituted variants .

Q. What strategies resolve contradictions in reported biological activities across structurally similar pyrazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ligand concentrations). Standardize protocols using reference compounds (e.g., AM251 for CB1) and validate with orthogonal methods (e.g., calcium flux assays vs. GTPγS binding). Meta-analyses of structure-activity relationship (SAR) data can identify outliers due to impurities or metabolic instability .

Q. Can computational models predict metabolic pathways or toxicity profiles for this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites for cytochrome P450-mediated oxidation (e.g., methyl ester hydrolysis or dichlorophenyl dehalogenation). Toxicity screening via ProTox-II or ADMETLab2.0 can flag hepatotoxicity risks, guiding in vitro hepatocyte viability assays (LD₅₀ estimation using MTT assays) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between literature reports for analogous pyrazole-carboxylates?

  • Methodological Answer : Yield disparities (e.g., 45% vs. 60% in Grignard alkylation steps) often stem from reaction scale, solvent purity, or catalyst aging. Reproducibility improves with strict anhydrous conditions (e.g., molecular sieves for Grignard reactions) and real-time monitoring via thin-layer chromatography (TLC) .

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